molecular formula C10H10N2O3S B6338383 N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% CAS No. 2737205-71-7

N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95%

Cat. No. B6338383
CAS RN: 2737205-71-7
M. Wt: 238.27 g/mol
InChI Key: DSWONEXANCCIEH-UHFFFAOYSA-N
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Description

“N-Methyl-4-oxazol-5-yl-benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of oxazole, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .

Scientific Research Applications

N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of various compounds and has been used as a catalyst for organic reactions. It has also been used as a ligand for the coordination of transition metal complexes. Additionally, N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% has been used as a reagent for the synthesis of various polymers and as a catalyst for the polymerization of various monomers.

Advantages and Limitations for Lab Experiments

N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% is its relatively low cost and its relatively high purity (95%). Additionally, N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% is soluble in water, which makes it easy to use in a variety of laboratory experiments. However, N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% is not very stable in the presence of strong acids and bases and can decompose if exposed to high temperatures.

Future Directions

There are a number of potential future directions for research involving N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95%. One potential direction is to further study its potential applications in controlling the activity of enzymes and other proteins. Additionally, further research could be done to determine the potential effects of N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% on biochemical and physiological processes. Finally, further research could be done to determine the potential applications of N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% in the synthesis of various polymers and in the polymerization of various monomers.

Synthesis Methods

N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% is synthesized via a three-step process. The first step involves the reaction of 4-methoxybenzene sulfonyl chloride with 5-methyl-4-oxazole in the presence of potassium carbonate. This reaction produces N-methyl-4-oxazol-5-yl-benzenesulfonamide as a white solid. The second step involves the reaction of N-methyl-4-oxazol-5-yl-benzenesulfonamide with sodium hydroxide to form the sodium salt of the compound. The third and final step involves the recrystallization of the sodium salt of N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% in ethanol to obtain the compound in its purest form.

properties

IUPAC Name

N-methyl-4-(1,3-oxazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-11-16(13,14)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWONEXANCCIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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